S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Chiral resolution stereochemistry enantiomeric purity

S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride (CAS 2205383-96-4; synonym CAS 1432679-27-0) is a single-enantiomer (S‑configuration) piperazine‑ethyl‑propionamide derivative supplied as a crystalline dihydrochloride salt with molecular formula C₉H₂₁Cl₂N₃O and molecular weight 258.19 g/mol. The compound belongs to the N‑ethyl‑piperazinyl‑amide class, a structural motif recurrent in CNS‑active ligands because the ethyl group modulates lipophilicity and the piperazine ring engages hydrogen‑bond and ionic interactions with aminergic, sigma, and other GPCR targets.

Molecular Formula C9H21Cl2N3O
Molecular Weight 258.19 g/mol
Cat. No. B12071832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride
Molecular FormulaC9H21Cl2N3O
Molecular Weight258.19 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)N1CCNCC1.Cl.Cl
InChIInChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1
InChIKeyJHQITXALORETFX-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride – Chiral Piperazine Amide Building Block for CNS-Targeted R&D


S N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride (CAS 2205383-96-4; synonym CAS 1432679-27-0) is a single-enantiomer (S‑configuration) piperazine‑ethyl‑propionamide derivative supplied as a crystalline dihydrochloride salt with molecular formula C₉H₂₁Cl₂N₃O and molecular weight 258.19 g/mol . The compound belongs to the N‑ethyl‑piperazinyl‑amide class, a structural motif recurrent in CNS‑active ligands because the ethyl group modulates lipophilicity and the piperazine ring engages hydrogen‑bond and ionic interactions with aminergic, sigma, and other GPCR targets [1]. This specific S‑enantiomer is offered at a minimum purity of 98% (NLT 98%) under ISO‑certified quality management, positioning it as a defined‑stereochemistry intermediate for structure‑activity‑relationship (SAR) studies and late‑stage lead optimization .

Why N-Ethyl-Piperazinyl-Amide Isomers and Racemates Cannot Substitute for the S‑Enantiomer Dihydrochloride


Within the piperazine‑ethyl‑amide chemical space, seemingly minor structural variations produce non‑interchangeable reagents. Substituting the S‑enantiomer with the racemate (CAS 86906‑56‑1) introduces the opposite antipode, which can yield different receptor‑binding affinities and SAR readouts . Selecting the 3‑piperazin‑1‑yl positional isomer (CAS 89009‑59‑6) relocates the piperazine ring from the α‑ to the β‑position of the propionamide chain, altering the distance and angular relationship between hydrogen‑bond donors/acceptors and hydrophobic motifs . Even compounds sharing the same dihydrochloride‑salt stoichiometry (e.g., N,N‑dimethyl‑3‑(piperazin‑1‑yl)propanamide dihydrochloride, CAS 1179364‑81‑8) differ in N‑substitution pattern, chain length, and physicochemical properties such as LogP and PSA, which directly affect solubility, membrane permeability, and off‑target liability . The quantitative evidence below confirms that the S‑N‑ethyl‑2‑piperazin‑1‑yl‑propionamide dihydrochloride entity is a distinct chemical input that cannot be replaced by its nearest neighbors without risk of altering experimental outcomes or synthetic routes.

Head‑to‑Head Differentiation Data: S N‑Ethyl‑2‑piperazin‑1‑yl‑propionamide dihydrochloride vs. Competitor Piperazine Amides


Enantiomeric Identity: Single (S)‑Enantiomer versus Racemic Mixture

The target compound is supplied as the defined (S)‑enantiomer, whereas the widest‑employed structurally equivalent free base, N‑ethyl‑2‑(piperazin‑1‑yl)propanamide (CAS 86906‑56‑1), is produced and sold as the racemic mixture . Racemic mixtures contain a 1:1 ratio of S and R enantiomers; for chiral SAR campaigns, the presence of the opposite enantiomer introduces a 50% impurity of unknown pharmacological activity, which can confound dose–response relationships, falsify apparent potency, and obscure true selectivity windows .

Chiral resolution stereochemistry enantiomeric purity SAR reproducibility

Defined Dihydrochloride Salt: Stoichiometric Precision vs. Uncontrolled Free‑Base or Mixed Salt Forms

The target compound is produced as the dihydrochloride salt with a fixed stoichiometry of two mol HCl per mol free base, resulting in a molecular weight of 258.19 g/mol (C₉H₂₁Cl₂N₃O) . Many comparator piperazine‑amide derivatives are offered only as the free base (e.g., N‑ethyl‑3‑(piperazin‑1‑yl)propanamide, MW 185.27) or as undefined low‑purity forms that may contain variable amounts of residual solvent and counter‑ion . A defined dihydrochloride salt ensures consistent solubilization in aqueous buffer (pH‑dependent protonation equilibrium), predictable weighing factors, and reproducible formulation for in vitro and in vivo assays.

Salt form dihydrochloride stoichiometry solubility batch consistency

Purity Specification: NLT 98% vs. Standard 95% for Racemic Congeners

The target compound carries a vendor‑declared purity of NLT (Not Less Than) 98%, backed by ISO‑certified quality‑management systems . In comparison, the racemic free‑base counterpart N‑ethyl‑2‑(piperazin‑1‑yl)propanamide (CAS 86906‑56‑1) is routinely supplied at ≥95% purity . An additional 3% in chemical purity, when combined with the elimination of the 50% enantiomeric impurity (above), results in a total impurity burden that is substantially lower for the S‑enantiomer dihydrochloride relative to the widely available racemate.

Chemical purity HPLC NMR quality control impurity profiling

Regioisomer Exclusion: 2‑(Piperazin‑1‑yl) vs. 3‑(Piperazin‑1‑yl) Substitution Pattern

The target compound bears the piperazine substituent at the 2‑position (α‑carbon) of the propionamide chain, rendering it a branched scaffold with a chiral center adjacent to the amide carbonyl. The nearest available commercial isomer, N‑ethyl‑3‑(piperazin‑1‑yl)propanamide (CAS 89009‑59‑6), attaches the piperazine at the 3‑carbon (β‑position), creating a linear linker geometry . This regioisomeric shift alters the distance between the piperazine nitrogens and the terminal amide group, which can modify pharmacophoric distances, hydrogen‑bonding networks, and the overall 3D conformational ensemble accessible to the molecule [1].

Regioisomerism positional isomer piperazine placement structure‑activity relationship

ISO‑Certified Quality Management vs. Non‑Certified Research‑Grade Supply

The target compound is manufactured under an ISO‑certified quality system, as stated by the primary supplier (MolCore) . ISO certification mandates documented standard operating procedures, batch‑specific analytical release testing (e.g., HPLC, NMR), and full traceability records. In contrast, most racemic or positional‑isomer comparators (e.g., CAS 86906‑56‑1, CAS 89009‑59‑6) are typically supplied by research‑grade distributors without publicly disclosed quality‑system certifications . This difference is critical for laboratories transitioning from exploratory SAR to preclinical candidate profiling, where documentation traceability is increasingly audited.

ISO certification GMP‑like batch traceability quality assurance procurement compliance

Procurement‑Relevant Application Scenarios for S N‑Ethyl‑2‑piperazin‑1‑yl‑propionamide dihydrochloride


Enantioselective SAR Studies on CNS Aminergic Targets

The S‑enantiomer dihydrochloride enables medicinal chemistry teams to dissect stereochemical contributions to receptor binding, functional activity, and selectivity. Because the racemate (CAS 86906‑56‑1) delivers a 1:1 mixture of S and R forms, the S‑only supply eliminates confounding data points when constructing quantitative structure‑activity relationships for targets such as sigma‑1, 5‑HT₁A, or α₁‑adrenergic receptors, which are known to be sensitive to piperazine‑ethyl‑amide stereochemistry [1].

Preclinical Candidate Salt‑Form Selection and Formulation Development

The defined dihydrochloride salt provides a precisely known stoichiometry and molecular weight (258.19 g/mol) , which streamlines salt‑form screening, solubility profiling, and early formulation development. Consistent solubility in aqueous vehicles at known pH facilitates reliable in vivo pharmacokinetic and toxicity studies, reducing the iterative testing required when starting from an un‑controlled free base.

High‑Purity Reference Standard for Analytical Method Validation

With a minimum purity of 98% (NLT 98%) and ISO‑certified production , the compound is suitable as a reference standard for HPLC, LC‑MS, or chiral‑SFC method development. Its well‑defined impurity profile supports system‑suitability testing, calibration‑curve preparation, and forced‑degradation studies required for IND‑enabling analytical packages.

Targeted Library Synthesis and Chiral Pool Expansion

Focused library synthesis programs targeting piperazine‑amide‑privileged scaffolds benefit from the chiral 2‑(piperazin‑1‑yl)propionamide core at a defined purity and enantiomeric excess. This core can serve as an advanced intermediate for parallel amidation or reductive‑amination reactions, reducing synthetic steps and variability compared to constructing the chiral center de novo for each library member.

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